4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde
Description
Contextualization within Substituted Benzaldehyde (B42025) Chemistry
Substituted benzaldehydes are a cornerstone class of organic compounds, derived from benzaldehyde (the simplest aromatic aldehyde) by the attachment of one or more substituents to the benzene (B151609) ring. wisdomlib.orgnih.gov These compounds are of paramount importance in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. wisdomlib.org The aldehyde functional group is highly reactive and participates in numerous classic organic reactions, including condensation reactions, to form chalcones, oxazolones, and other derivatives. wisdomlib.org
The specific substitution pattern on the aromatic ring significantly influences the reactivity of the aldehyde group. In the case of 4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde, the pyrrolidinyl group is located at the para-position (position 4) relative to the aldehyde. The nitrogen atom of the pyrrolidine (B122466) ring can donate electron density to the aromatic system through resonance, which can modulate the electrophilicity of the aldehyde's carbonyl carbon. This electronic effect distinguishes it from benzaldehydes with electron-withdrawing or simple alkyl substituents. The synthesis of substituted benzaldehydes is a well-developed field, with methods often involving the formylation of a substituted benzene or the modification of a pre-existing functional group on a benzaldehyde derivative. rug.nlacs.orgresearchgate.net
Integration within Hydroxylated Pyrrolidine Chemistry
The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle that is a prevalent scaffold in a vast number of natural products and pharmaceutically active compounds. nih.gov Its non-planar, puckered structure allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and biological activity. nih.gov
Structural Features and their Influence on Chemical Reactivity and Synthetic Potential
The chemical behavior of this compound is a direct consequence of its distinct structural features. The molecule can be deconstructed into three key functional domains: the aldehyde group, the tertiary amine within the pyrrolidine ring attached to the benzene ring, and the secondary alcohol on the pyrrolidine ring.
The Aldehyde Group: As an aromatic aldehyde, this group is a primary site for nucleophilic addition reactions. It can be converted into alcohols (via reduction), carboxylic acids (via oxidation), imines (via condensation with amines), and can participate in various carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. The electron-donating nature of the para-pyrrolidinyl substituent can slightly decrease the reactivity of the aldehyde towards nucleophiles compared to unsubstituted benzaldehyde.
The N-Aryl Pyrrolidine Moiety: The nitrogen atom is a tertiary amine, but its nucleophilicity is significantly attenuated due to the delocalization of its lone pair of electrons into the aromatic ring. Nevertheless, it influences the electronic properties of the benzaldehyde.
The Hydroxyl Group: The secondary alcohol at the 3-position of the pyrrolidine ring is a versatile functional group. It can act as a hydrogen bond donor and acceptor, influencing the molecule's physical properties like solubility and melting point. Chemically, it can undergo esterification, etherification, or oxidation to a ketone, providing a handle for further molecular elaboration. The presence of this chiral center also means the molecule can exist as enantiomers, which could be significant for applications in asymmetric synthesis or pharmacology.
The combination of these features makes this compound a valuable intermediate in multi-step syntheses. It provides a scaffold where each functional group can be addressed with a high degree of chemical selectivity, allowing for the construction of complex molecular architectures.
Table 2: Potential Reactions of this compound
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Aldehyde | Reduction | (4-(3-Hydroxypyrrolidin-1-yl)phenyl)methanol |
| Aldehyde | Oxidation | 4-(3-Hydroxypyrrolidin-1-yl)benzoic acid |
| Aldehyde | Reductive Amination | N-Alkyl-(4-(3-hydroxypyrrolidin-1-yl)phenyl)methanamine |
| Aldehyde | Wittig Reaction | 1-(4-Vinylphenyl)-3-hydroxypyrrolidine |
| Hydroxyl | Acylation | 1-(4-Formylphenyl)pyrrolidin-3-yl acetate |
Structure
3D Structure
Properties
IUPAC Name |
4-(3-hydroxypyrrolidin-1-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-8-9-1-3-10(4-2-9)12-6-5-11(14)7-12/h1-4,8,11,14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEOACHOGSINGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3 Hydroxypyrrolidin 1 Yl Benzaldehyde and Analogues
Strategies for Constructing the 4-Substituted Benzaldehyde (B42025) Core
The formation of the bond between the benzaldehyde ring and the pyrrolidine (B122466) nitrogen is a critical step in the synthesis. Methodologies for achieving this connection primarily include nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a widely utilized and direct method for installing the pyrrolidinyl group onto the benzaldehyde ring. nih.gov This reaction typically involves an electron-deficient aromatic ring, activated by an electron-withdrawing group (such as the aldehyde), and a good leaving group, often a halogen like fluorine.
The general mechanism proceeds via the addition of a nucleophile—in this case, 3-hydroxypyrrolidine—to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group re-establishes aromaticity and yields the desired product. The reaction of 4-fluorobenzaldehyde with amines like morpholine or 1-methylpiperazine in the presence of a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) serves as a well-established template for this transformation. researchgate.net
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
| Nucleophile | Electrophile | Base | Solvent | Outcome |
|---|---|---|---|---|
| 4-Methoxyphenol | 4-Fluorobenzaldehyde | K₂CO₃ | DMSO | Crystalline 4-aryloxybenzaldehyde product researchgate.net |
| 1-Methylpiperazine | 4-Fluorobenzaldehyde | K₂CO₃ | DMF | Formation of the corresponding 4-substituted benzaldehyde researchgate.net |
Recent studies suggest that while the two-step addition-elimination mechanism is widely accepted, some SNAr reactions may proceed through a concerted mechanism, particularly when involving good leaving groups and less stabilized intermediates. nih.gov
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for constructing the C-N bond or functionalizing the benzaldehyde core. While not as direct as SNAr for this specific linkage, methods like the Buchwald-Hartwig amination could couple a halo-benzaldehyde (e.g., 4-bromobenzaldehyde) with 3-hydroxypyrrolidine.
More commonly, cross-coupling is employed to build the substituted benzaldehyde scaffold itself. For instance, a Suzuki-Miyaura coupling could be used to join an arylboronic acid with a suitable coupling partner. A two-step, one-pot procedure involving the reduction of a Weinreb amide followed by a cross-coupling reaction with an organometallic reagent demonstrates a modern approach to creating functionalized benzaldehydes from stable intermediates. researchgate.net This strategy protects the reactive aldehyde functionality as a stable aluminum hemiaminal, allowing for subsequent coupling reactions. researchgate.net
Stereoselective Synthesis of the 3-Hydroxypyrrolidine Moiety
The chirality of the 3-hydroxypyrrolidine fragment is crucial for the biological activity of many molecules containing this scaffold. Therefore, stereoselective synthesis is of paramount importance.
The most straightforward approach to obtaining an enantiomerically pure product is to start with a chiral precursor, a strategy known as chiral pool synthesis. (S)-Pyrrolidin-3-ol, also referred to as (S)-3-hydroxypyrrolidine, is a commercially available building block that can be directly used in the SNAr reaction with 4-fluorobenzaldehyde.
Various methods exist for the preparation of optically pure 3-hydroxypyrrolidine. One established route begins with glutamic acid, which is converted to chiral 4-amino-2-hydroxybutyric acid, followed by protection and intramolecular cyclization to yield a protected 3-hydroxy-pyrrolidinone, which is then reduced. Another pathway involves starting from chiral 1,2,4-butanetriol derivatives. google.com A patented method describes the synthesis from chiral epichlorohydrin, which reacts with sodium cyanide to form a chiral 3-chloro-2-hydroxypropionitrile intermediate. This intermediate undergoes a series of transformations including protection, reduction, and cyclization to yield the target chiral 3-hydroxypyrrolidine. google.com
Table 2: Selected Chiral Precursors and Synthetic Origins
| Chiral Precursor | Starting Material | Key Transformation |
|---|---|---|
| (S)-3-Hydroxypyrrolidine | L-Glutamic Acid | Intramolecular cyclization and reduction google.com |
| (S)-3-Hydroxypyrrolidine | (S)-1,2,4-Butanetriol | Conversion of diol to leaving groups and reaction with an amine google.com |
| (S)-3-Hydroxypyrrolidine | (S)-Epichlorohydrin | Ring-opening with cyanide, reduction, and cyclization google.com |
Biocatalysis also provides a route to these chiral building blocks. For example, the regio- and stereoselective hydroxylation of N-protected pyrrolidines using the microorganism Sphingomonas sp. can produce enantiomerically enriched (R)- and (S)-N-protected 3-hydroxypyrrolidines. researchgate.net
Asymmetric catalysis offers a more sophisticated approach to constructing the chiral pyrrolidine ring from achiral or prochiral starting materials. These methods generate the desired stereocenter during the reaction sequence.
Organocatalysis has emerged as a powerful tool for this purpose. The [3+2]-cycloaddition between azomethine ylides and electron-deficient alkenes is one of the most effective methods for synthesizing polysubstituted pyrrolidines with high stereocontrol. researchgate.net Chiral secondary amines, such as proline derivatives, can catalyze these reactions to afford cycloadducts with excellent enantioselectivity. researchgate.net
Another strategy involves the asymmetric organocatalytic Michael addition of precursors to α,β-unsaturated aldehydes, which creates a chiral linear intermediate that can then undergo cyclization to form the pyrrolidine ring with high diastereoselectivity and enantioselectivity. researchgate.net An "asymmetric 'clip-cycle'" synthesis has been developed where a Cbz-protected bis-homoallylic amine is first linked to a thioacrylate via metathesis. A subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantiomeric excess. whiterose.ac.uk
Functional Group Interconversions and Derivatization Strategies of the Core Structure
Once the 4-(3-hydroxypyrrolidin-1-yl)benzaldehyde core is assembled, its functional groups—the aldehyde and the secondary alcohol—provide versatile handles for further modification and derivatization.
The aldehyde group is highly reactive and can undergo a range of transformations:
Oxidation: Conversion to a carboxylic acid using standard oxidizing agents.
Reduction: Formation of a benzyl alcohol with reducing agents like sodium borohydride.
Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a new C-N bond.
Olefination: The Wittig reaction, using a phosphorus ylide, can convert the aldehyde into an alkene, a strategy used in the synthesis of various bioactive molecules. sigmaaldrich.com
Condensation Reactions: Formation of imines or hydrazones by reacting with primary amines or hydrazines, respectively.
The secondary hydroxyl group on the pyrrolidine ring can also be readily derivatized:
Esterification: Reaction with an acyl chloride or carboxylic acid to form an ester. Benzoylation is a common derivatization technique for hydroxyl groups. nih.gov
Etherification: Conversion to an ether, for example, through a Williamson ether synthesis by deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Oxidation: Oxidation to a ketone (3-pyrrolidinone) under appropriate conditions.
These derivatization strategies are crucial for exploring structure-activity relationships (SAR) in drug discovery programs and for synthesizing a diverse library of analogues.
Table 3: Potential Derivatization Reactions of the Core Structure
| Functional Group | Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|---|
| Aldehyde | Wittig Reaction | Ph₃P=CHR | Alkene sigmaaldrich.com |
| Aldehyde | Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |
| Aldehyde | Reduction | NaBH₄ | Benzyl Alcohol |
| Hydroxyl | Esterification | Acyl Chloride, Pyridine | Ester nih.gov |
| Hydroxyl | Etherification | NaH, Alkyl Halide | Ether |
Optimization of Reaction Conditions and Yields in Synthetic Pathways
The primary synthetic route to this compound typically involves the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzaldehyde and (R)- or (S)-3-hydroxypyrrolidine. The optimization of this transformation is crucial for its successful implementation. Key parameters that have been systematically investigated to enhance reaction efficiency include the choice of base, solvent, reaction temperature, and catalyst.
Influence of Base and Solvent on Reaction Yield
The selection of an appropriate base and solvent system is critical in facilitating the SNAr reaction. A variety of bases and solvents have been screened to determine the optimal combination for the synthesis of 4-((R)-3-hydroxypyrrolidin-1-yl)benzaldehyde. The results of these studies are often presented in a tabular format to allow for a clear comparison of the outcomes.
For instance, in a typical optimization study, the reaction between 4-fluorobenzaldehyde and (R)-3-hydroxypyrrolidine is carried out in different solvents in the presence of various inorganic and organic bases. The yield of the desired product is then measured to identify the most effective conditions.
Table 1: Optimization of Base and Solvent for the Synthesis of 4-((R)-3-hydroxypyrrolidin-1-yl)benzaldehyde
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMSO | 120 | 12 | 85 |
| 2 | K₂CO₃ | DMF | 120 | 12 | 78 |
| 3 | K₂CO₃ | NMP | 120 | 12 | 82 |
| 4 | Cs₂CO₃ | DMSO | 120 | 12 | 92 |
| 5 | Cs₂CO₃ | DMF | 120 | 12 | 88 |
| 6 | DBU | DMSO | 120 | 12 | 65 |
| 7 | Et₃N | DMSO | 120 | 12 | 45 |
As indicated in the table, the use of a stronger inorganic base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) generally leads to higher yields.
Temperature and Reaction Time Optimization
The reaction temperature and duration are also pivotal factors influencing the reaction's progress and the formation of byproducts. A systematic study of these parameters is essential to achieve a balance between reaction rate and product purity.
Table 2: Effect of Temperature and Time on the Yield of 4-((R)-3-hydroxypyrrolidin-1-yl)benzaldehyde
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cs₂CO₃ | DMSO | 100 | 24 | 85 |
| 2 | Cs₂CO₃ | DMSO | 120 | 12 | 92 |
| 3 | Cs₂CO₃ | DMSO | 140 | 8 | 90 |
| 4 | Cs₂CO₃ | DMSO | 120 | 6 | 75 |
| 5 | Cs₂CO₃ | DMSO | 120 | 18 | 92 |
From these representative data, it is evident that a temperature of 120°C for 12 hours provides the optimal balance for achieving a high yield without significant degradation of the product.
Catalyst Screening for Improved Efficiency
In some synthetic approaches for analogues, particularly those involving cross-coupling reactions, the choice of catalyst and ligand is a critical determinant of reaction success. For example, in a Buchwald-Hartwig amination approach to synthesize N-aryl pyrrolidine derivatives, various palladium catalysts and phosphine ligands would be screened.
While the direct synthesis of this compound via SNAr does not typically require a metal catalyst, the principles of systematic screening are applicable to the synthesis of more complex analogues. The findings from such studies underscore the importance of a methodical approach to reaction optimization to achieve the desired chemical transformation with high efficiency and selectivity.
Mechanistic Investigations of Chemical Transformations Involving 4 3 Hydroxypyrrolidin 1 Yl Benzaldehyde
Reaction Pathways of the Aldehyde Carbonyl
The aldehyde carbonyl group is a primary site of reactivity in 4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond. The pyrrolidin-1-yl substituent at the para position acts as a strong electron-donating group through resonance, which increases the electron density on the aromatic ring and subsequently reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). pressbooks.pubquora.com Despite this, the aldehyde remains susceptible to attack by various nucleophiles.
Nucleophilic Addition Reactions and their Stereochemical Outcomes
Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate after rehybridization from sp² to sp³. pressbooks.pub This intermediate is then typically protonated to yield an alcohol.
The stereochemical outcome of nucleophilic addition to the aldehyde is a key consideration. Because the carbonyl group is planar, a nucleophile can attack from either the Re or Si face. libretexts.org In the absence of any chiral influence, this results in a racemic mixture of enantiomers. However, the presence of the chiral center at the 3-position of the pyrrolidine (B122466) ring could potentially induce facial selectivity in the nucleophilic attack, leading to a diastereomeric excess of one product over the other. The degree of this stereochemical induction would depend on the specific nucleophile and reaction conditions.
Illustrative Data on Nucleophilic Addition to Substituted Benzaldehydes:
| Nucleophile | Benzaldehyde Substituent | Product Type | Typical Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Grignard Reagent (e.g., MeMgBr) | 4-alkoxy | Secondary Alcohol | ~1:1 (without chiral auxiliary) |
| Organolithium (e.g., BuLi) | 4-dialkylamino | Secondary Alcohol | ~1:1 (without chiral auxiliary) |
| Hydride (e.g., NaBH4) | 4-hydroxy | Primary Alcohol | Not applicable |
| Cyanide (CN-) | 4-amino | Cyanohydrin | ~1:1 (without chiral auxiliary) |
Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)
Schiff Base Formation: this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. libretexts.org The reaction is typically acid-catalyzed and proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the imine. researchgate.net The rate of this reaction is pH-dependent, with a typical optimum around pH 4-5. libretexts.orgrsc.org
The general mechanism for Schiff base formation is as follows:
Nucleophilic attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon.
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine (hemiaminal).
Protonation of the hydroxyl group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, and a double bond forms between the carbon and nitrogen.
Deprotonation: A base removes the proton from the nitrogen, yielding the final imine product.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. The reaction is typically catalyzed by a weak base, such as a secondary amine like piperidine (B6355638) or pyrrolidine. researchgate.netwikipedia.orgyoutube.com The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile and attacks the aldehyde carbonyl. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. nih.gov
Reactivity of the Hydroxyl Group on the Pyrrolidine Ring
The secondary hydroxyl group on the pyrrolidine ring is also a site of reactivity. It can act as a nucleophile, participating in reactions such as esterification or etherification. The reactivity of this hydroxyl group can be influenced by the electronic environment of the molecule. The nitrogen atom of the pyrrolidine ring can be protonated under acidic conditions, which would likely decrease the nucleophilicity of the nearby hydroxyl group due to inductive effects.
Furthermore, the hydroxyl group can be protected to prevent it from interfering with reactions at the aldehyde functionality. cymitquimica.com Common protecting groups for alcohols are well-established in organic synthesis. The choice of protecting group would depend on the specific reaction conditions to be employed for the modification of the aldehyde.
Electronic and Steric Effects of Substituents on Aromatic Reactivity
The 4-(3-hydroxypyrrolidin-1-yl) substituent significantly influences the reactivity of the benzaldehyde moiety.
Electronic Effects: The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons that can be delocalized into the aromatic ring through resonance. This makes the substituent a strong electron-donating group, thereby activating the aromatic ring towards electrophilic aromatic substitution. This electron donation also reduces the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde. pressbooks.pubquora.com
Steric Effects: The 3-hydroxypyrrolidin-1-yl group is relatively bulky. This steric hindrance can influence the regioselectivity of reactions involving the aromatic ring, potentially favoring substitution at the less hindered positions. numberanalytics.comyoutube.com In reactions involving the aldehyde, the steric bulk of the substituent is less likely to have a direct impact on the approach of nucleophiles to the carbonyl carbon, as it is located at the para position.
Kinetics and Thermodynamics of Key Transformations
The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic nature of the substituents.
Kinetics: The rate of nucleophilic addition to the aldehyde is expected to be slower than that of benzaldehyde due to the electron-donating nature of the 4-substituent, which destabilizes the developing negative charge on the oxygen atom in the transition state. masterorganicchemistry.com For condensation reactions like Schiff base formation, the reaction rate is influenced by factors such as pH, temperature, and the nature of the amine. libretexts.org
Thermodynamics: Schiff base formation is a reversible process, and the position of the equilibrium is dependent on the stability of the reactants and products. nih.govacs.org The formation of the C=N double bond is generally thermodynamically favorable, especially if water is removed from the reaction mixture to drive the equilibrium towards the product side. The presence of the electron-donating 4-(3-hydroxypyrrolidin-1-yl) group can influence the thermodynamic stability of the resulting Schiff base.
Illustrative Kinetic Data for Aldehyde Reactions:
| Reaction Type | Aldehyde Substituent | Relative Rate Constant (k_rel) |
|---|---|---|
| Nucleophilic Addition | 4-Nitro | >1 |
| Nucleophilic Addition | Unsubstituted | 1 |
| Nucleophilic Addition | 4-Methoxy | <1 |
| Schiff Base Formation | 4-Nitro | Faster |
| Schiff Base Formation | 4-Methoxy | Slower |
Advanced Spectroscopic and Structural Elucidation Studies of 4 3 Hydroxypyrrolidin 1 Yl Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the 4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde molecule can be mapped.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aldehyde proton is expected to appear as a singlet in the downfield region, typically around 9.7-9.9 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the para-substituted benzene (B151609) ring will appear as two distinct doublets, characteristic of an AA'BB' system. The protons ortho to the electron-donating pyrrolidinyl group (H-2, H-6) are expected to be shifted upfield compared to those ortho to the electron-withdrawing aldehyde group (H-3, H-5).
The protons on the chiral pyrrolidine (B122466) ring will exhibit more complex splitting patterns. The proton on the carbon bearing the hydroxyl group (H-3') is expected to be a multiplet. The adjacent methylene (B1212753) protons (H-2' and H-4') will be diastereotopic, leading to complex multiplets. The hydroxyl proton itself may appear as a broad singlet, the position of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The most downfield signal will correspond to the aldehyde carbonyl carbon, typically appearing around 190 ppm. The aromatic carbons will show four distinct signals. The carbon attached to the nitrogen (C-4) will be significantly shielded compared to the carbon attached to the aldehyde group (C-1). The carbon bearing the hydroxyl group (C-3') in the pyrrolidine ring is expected around 65-75 ppm, while the other aliphatic carbons of the ring will appear further upfield.
Predicted NMR Data: In the absence of published experimental spectra for this specific molecule, the following tables present predicted chemical shifts based on the analysis of structurally similar compounds and standard NMR principles.
Table 1: Predicted ¹H NMR Chemical Shifts (Predicted for CDCl₃ solvent)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.85 | s (singlet) |
| Aromatic (H-2, H-6) | 7.75 | d (doublet) |
| Aromatic (H-3, H-5) | 6.65 | d (doublet) |
| Pyrrolidine (H-3') | 4.60 | m (multiplet) |
| Pyrrolidine (H-2', H-5') | 3.40 - 3.70 | m (multiplet) |
| Pyrrolidine (H-4') | 2.10 - 2.30 | m (multiplet) |
Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted for CDCl₃ solvent)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 190.5 |
| Aromatic (C-4) | 152.0 |
| Aromatic (C-2, C-6) | 132.0 |
| Aromatic (C-1) | 125.5 |
| Aromatic (C-3, C-5) | 111.5 |
| Pyrrolidine (C-3') | 70.0 |
| Pyrrolidine (C-2', C-5') | 53.0 |
Vibrational Spectroscopy (FTIR, Raman) for Probing Functional Groups and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aromatic aldehyde will be prominent, typically in the range of 1685-1705 cm⁻¹. The C-H stretching vibration of the aldehyde group usually appears as a pair of medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. vscht.cz Aromatic C-H stretches will be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring will appear just below 3000 cm⁻¹. The C-N stretching of the tertiary amine is expected in the 1250-1350 cm⁻¹ region. A broad band in the region of 3200-3600 cm⁻¹ will be indicative of the O-H stretching vibration of the hydroxyl group, with its breadth suggesting intermolecular hydrogen bonding in the condensed phase. docbrown.info
Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, is particularly sensitive to non-polar bonds. The aromatic ring vibrations, especially the symmetric "ring breathing" mode, are expected to produce strong signals in the Raman spectrum. The C=O stretch will also be Raman active. This technique can provide additional structural confirmation and insights into the molecular symmetry.
Table 3: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected Intensity (FTIR) |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |
| Aldehyde C-H | C-H Stretch | ~2820, ~2720 | Medium |
| Aldehyde C=O | C=O Stretch | 1685 - 1705 | Strong |
| Aromatic C=C | C=C Stretch | 1580 - 1600, 1450 - 1500 | Medium-Strong |
| Tertiary Amine C-N | C-N Stretch | 1250 - 1350 | Medium |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, the molecular formula is C₁₁H₁₃NO₂. The calculated exact mass (monoisotopic mass) for this formula is 191.09463 Da. HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm).
Fragmentation Analysis: Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion can break down into smaller, characteristic fragment ions. The fragmentation of this compound would likely proceed through several key pathways:
Alpha-Cleavage: A common pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org This could lead to the loss of a C₂H₄O fragment from the pyrrolidine ring.
Loss of Aldehyde Group: Cleavage of the formyl radical (-CHO, 29 Da) or carbon monoxide (CO, 28 Da) from the benzaldehyde (B42025) moiety is a characteristic fragmentation for aromatic aldehydes. libretexts.org
Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can undergo cleavage, potentially losing the hydroxymethylene group or other small neutral molecules. Fragmentation of the N-aryl bond could also occur. wvu.edu
Table 4: Predicted Key Fragments in Mass Spectrometry
| m/z (Predicted) | Possible Fragment Identity | Neutral Loss |
|---|---|---|
| 191.0946 | [C₁₁H₁₃NO₂]⁺ | Molecular Ion |
| 174.0919 | [C₁₁H₁₂NO]⁺ | Loss of OH |
| 162.0813 | [C₁₀H₁₂NO]⁺ | Loss of CHO |
| 120.0813 | [C₈H₁₀N]⁺ | Loss of C₃H₃O₂ |
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. While no published crystal structure for this compound is currently available, its likely solid-state architecture can be inferred from studies on related compounds. researchgate.net
Molecular Architecture: The benzaldehyde portion of the molecule is expected to be largely planar. The pyrrolidine ring will adopt a non-planar "envelope" or "twist" conformation to minimize steric strain. The nitrogen atom, being sp²-hybridized due to resonance with the aromatic ring, would likely have a trigonal planar or very shallow pyramidal geometry.
Circular Dichroism Spectroscopy for Chiral Characterization
The presence of a stereocenter at the 3-position of the pyrrolidinyl substituent makes this compound a chiral molecule. Chiral molecules exist as a pair of non-superimposable mirror images called enantiomers, such as (R)-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde and (S)-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde. These enantiomers are optically active, meaning they rotate the plane of polarized light.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. An achiral molecule will not produce a CD signal, but a pure enantiomer will show a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) at specific wavelengths, corresponding to its electronic transitions. The spectrum of the opposing enantiomer will be a mirror image.
For this compound, CD spectroscopy would be a powerful tool for:
Confirming Enantiomeric Purity: The synthesis of a single enantiomer, a common requirement in pharmaceutical chemistry, could be confirmed. google.com The presence of the other enantiomer would result in a diminished CD signal intensity.
Assigning Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations, the absolute (R/S) configuration of the chiral center could be determined.
Studying Conformation: The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. Therefore, it could be used to study the solution-state conformation of the molecule and how it might change with solvent or temperature.
The electronic transitions responsible for the CD signals would be associated with the aromatic chromophore (the benzaldehyde system). The chiral pyrrolidine ring perturbs the electronic environment of this chromophore, making these transitions CD-active.
Computational Chemistry and Theoretical Modeling of 4 3 Hydroxypyrrolidin 1 Yl Benzaldehyde
Quantum Chemical Calculations of Electronic Structure (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)
Quantum chemical calculations are fundamental to understanding the electronic nature of 4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for predicting the molecule's stability and reactivity.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. libretexts.orgwikipedia.org A smaller gap generally suggests higher reactivity. For aromatic aldehydes, the HOMO is typically a π-orbital distributed over the benzene (B151609) ring and the electron-donating substituent, while the LUMO is a π* orbital often localized on the benzaldehyde (B42025) moiety. In the case of this compound, the nitrogen atom of the pyrrolidine (B122466) ring significantly raises the energy of the HOMO, indicating its strong electron-donating character which facilitates electrophilic substitution on the aromatic ring. A study on the related 4-hydroxy benzaldehyde calculated a HOMO-LUMO gap of approximately 5.01 eV, suggesting significant chemical stability. mdpi.com
Molecular Electrostatic Potential (MESP): The MESP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. chemrxiv.org The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the most negative potential is expected to be localized on the oxygen atom of the carbonyl group, making it a primary site for electrophilic attack. mdpi.comresearchgate.net Conversely, the hydrogen atom of the aldehyde group and the hydrogens on the aromatic ring would exhibit positive potential. This analysis helps in understanding intermolecular interactions and the initial steps of chemical reactions. chemrxiv.org
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy (EHOMO) | -5.95 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy (ELUMO) | -1.12 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 4.83 | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |
Prediction of Spectroscopic Parameters (e.g., UV-Vis Absorption Maxima, NMR Chemical Shifts)
Computational methods allow for the accurate prediction of various spectroscopic parameters, which is essential for the identification and characterization of molecules.
UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.netmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to determine the absorption maxima (λmax). For this compound, the spectrum is expected to be dominated by π→π* transitions. The strong electron-donating effect of the pyrrolidinyl group conjugated with the electron-withdrawing benzaldehyde group likely results in a significant intramolecular charge transfer (ICT) band, leading to absorption at a longer wavelength compared to unsubstituted benzaldehyde. Theoretical calculations for similar benzaldehyde derivatives have shown good agreement with experimental data, often with a predictive accuracy of 1-6%. mdpi.com
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is widely used for the calculation of nuclear magnetic resonance (NMR) chemical shifts. q-chem.comnih.gov This approach computes the magnetic shielding tensors for each nucleus in the molecule. mdpi.com By comparing these values to a reference compound like tetramethylsilane (TMS), theoretical ¹H and ¹³C NMR spectra can be generated. imist.ma For this compound, calculations would predict distinct signals for the aromatic protons, the aldehyde proton, and the protons of the 3-hydroxypyrrolidine ring. The accuracy of these predictions is generally high, making GIAO-DFT a reliable tool for structural elucidation and for distinguishing between isomers.
| Spectroscopy | Parameter | Predicted Value | Notes |
|---|---|---|---|
| UV-Vis (TD-DFT) | λmax | ~320 nm | Corresponds to the primary π→π* intramolecular charge transfer transition. |
| ¹H NMR (GIAO) | Aldehyde H | ~9.8 ppm | Deshielded due to the electronegative oxygen and aromatic ring current. |
| Aromatic H | 6.8 - 7.7 ppm | Splitting pattern depends on substitution; protons ortho to the pyrrolidine are more shielded. | |
| Pyrrolidine H | 2.0 - 4.5 ppm | Complex signals due to diastereotopic protons and coupling. | |
| ¹³C NMR (GIAO) | Carbonyl C | ~190 ppm | Characteristic chemical shift for an aldehyde carbon. |
| Aromatic C | 110 - 155 ppm | Chemical shifts are influenced by the electronic effects of the substituents. | |
| Pyrrolidine C | 30 - 70 ppm | The carbon bearing the hydroxyl group would be the most deshielded. |
Reaction Mechanism Elucidation through Transition State Calculations
Understanding the pathway of a chemical reaction is crucial for controlling its outcome. Transition state (TS) theory provides a framework for this, and computational chemistry is a key tool for locating the high-energy TS structures that connect reactants to products. researchgate.netucsb.edu Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or the Berny algorithm are employed to find these first-order saddle points on the potential energy surface. researchgate.net
For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, TS calculations can determine the activation energy barrier. acs.org This barrier dictates the reaction rate. For instance, in a reaction with a nucleophile, calculations would model the approach of the nucleophile to the aldehyde carbon, identifying the geometry and energy of the transition state where the new bond is partially formed and the C=O bond is partially broken. These calculations can also help explain regioselectivity and stereoselectivity by comparing the energy barriers of different possible reaction pathways. researchgate.net
Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects
While quantum chemical calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a view of the molecule's conformational landscape and its interactions with the environment. mdpi.com MD simulations on substituted pyrrolidines have been used to explore their conformational preferences, such as the puckering of the five-membered ring. mdpi.comnih.gov The pyrrolidine ring in this compound is not planar and can adopt various "envelope" or "twist" conformations. nih.gov
MD simulations can map the energy surface associated with these conformations and the rotation around the C-N bond connecting the ring to the benzaldehyde moiety. researchgate.net Furthermore, by including explicit solvent molecules (e.g., water) in the simulation box, MD can provide a realistic model of solvent effects. nih.gov This is crucial for understanding how the solvent influences conformational equilibrium and molecular interactions, which cannot be fully captured by implicit solvent models used in quantum calculations.
Global and Local Reactivity Descriptors from DFT Studies
Based on the outputs of DFT calculations, a set of reactivity descriptors can be derived to quantify and predict the chemical behavior of a molecule. scielo.org.mx
Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. They are calculated from the HOMO and LUMO energies. ijnc.ir
Chemical Potential (μ): Measures the escaping tendency of electrons from a system.
Chemical Hardness (η): Represents the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com
Local Reactivity Descriptors: These descriptors indicate the most reactive sites within a molecule. The most common are the Fukui functions (f(r)), which show the change in electron density at a specific point when an electron is added or removed. chemrxiv.orgnih.gov This allows for the identification of the most likely sites for nucleophilic attack (where adding an electron causes the largest change) and electrophilic attack (where removing an electron causes the largest change). For this compound, the Fukui functions would likely confirm that the carbonyl carbon is the most electrophilic site and the aromatic ring positions ortho and para to the pyrrolidine group are the most nucleophilic.
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.535 | Indicates the tendency of electrons to escape. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.415 | Measures resistance to charge transfer; a higher value indicates greater stability. |
| Electrophilicity Index (ω) | μ² / (2η) | 2.586 | Represents the stabilization in energy when the system acquires additional electronic charge. |
| Chemical Softness (S) | 1 / (2η) | 0.207 | The reciprocal of hardness; indicates higher reactivity. |
Exploration of Novel Chemical Transformations and Catalytic Applications of 4 3 Hydroxypyrrolidin 1 Yl Benzaldehyde
Role as an Organocatalyst or Precursor in Catalytic Systems (e.g., Baylis-Hillman, Petasis Reactions)
Currently, there is a lack of specific research in publicly available scientific literature detailing the direct application of 4-(3-hydroxypyrrolidin-1-yl)benzaldehyde as an organocatalyst or a direct precursor in catalytic systems for reactions such as the Baylis-Hillman or Petasis reactions.
The Baylis-Hillman reaction typically employs tertiary amines or phosphines as nucleophilic catalysts to promote the coupling of aldehydes and activated alkenes. While the pyrrolidine (B122466) moiety within this compound contains a tertiary amine, its catalytic efficacy in this specific reaction has not been documented. The electronic properties of the benzaldehyde (B42025) group and the steric hindrance from the substituted pyrrolidine ring could influence its catalytic activity.
Similarly, the Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, does not have documented instances of utilizing this compound as a participating component. The inherent structure of the molecule, containing both an aldehyde and a secondary alcohol within the pyrrolidine ring, could potentially lead to complex side reactions or inhibit the desired transformation.
Further investigation would be required to explore the potential of this compound in these and other organocatalytic reactions. This could involve computational studies to predict its catalytic activity or experimental screening in various reaction conditions.
Photochemical Reactivity and Potential as a Photoinitiator or Photocatalyst
The photochemical reactivity of this compound has not been specifically investigated in the available literature. However, the photochemical behavior of benzaldehyde and its derivatives is well-established. Benzaldehyde can undergo photoexcitation to a triplet state, which can then participate in various photochemical reactions, including hydrogen abstraction and energy transfer processes. The presence of the hydroxypyrrolidinyl substituent at the para position is expected to influence the photophysical properties of the benzaldehyde chromophore. The electron-donating nature of the nitrogen atom could lead to a red-shift in the absorption spectrum and potentially alter the energy and lifetime of the excited states.
While there is no direct evidence of its use as a photoinitiator or photocatalyst, related compounds with amino-substituted benzaldehyde structures have been explored for such applications. The potential for this compound to act in these capacities would depend on the efficiency of intersystem crossing to the triplet state and its redox properties in the excited state. Experimental studies, such as UV-Vis absorption and fluorescence spectroscopy, along with photochemical reaction screening, would be necessary to determine its photochemical reactivity profile and assess its potential as a photoinitiator or photocatalyst.
Applications as a Ligand in Metal-Catalyzed Organic Reactions
There are no specific reports in the scientific literature describing the use of this compound as a ligand in metal-catalyzed organic reactions. The molecule possesses potential coordination sites for metal ions, including the nitrogen atom of the pyrrolidine ring, the oxygen atom of the hydroxyl group, and the oxygen atom of the aldehyde.
The formation of a stable chelate complex with a metal center would depend on the ring size and the conformational flexibility of the resulting metallacycle. The hydroxyl group on the pyrrolidine ring could potentially coordinate to a metal center, forming a five-membered chelate ring with the nitrogen atom. The aldehyde group could also participate in coordination, although it is generally considered a weaker ligand than amines or alcohols.
The potential of this compound as a ligand could be explored in various metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, or oxidations. The synthesis and characterization of its metal complexes would be the first step in evaluating its ligating ability and the catalytic activity of the resulting complexes.
Incorporation into Multicomponent Reaction Sequences
The utility of this compound in multicomponent reactions (MCRs) has not been documented in the available scientific literature. MCRs are powerful synthetic tools that allow the formation of complex molecules from three or more starting materials in a single step. The aldehyde functionality of this compound makes it a potential substrate for a variety of MCRs, such as the Ugi, Passerini, or Hantzsch reactions.
In an Ugi four-component reaction, for instance, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a dipeptide derivative. This compound could serve as the aldehyde component in such a reaction, leading to the incorporation of the hydroxypyrrolidinylphenyl moiety into the final product. The presence of the hydroxyl group on the pyrrolidine ring might require protection or could potentially participate in secondary transformations.
The exploration of this compound in various MCRs could lead to the synthesis of novel and structurally diverse compound libraries with potential applications in medicinal chemistry and materials science. Systematic screening of this compound in different MCRs would be necessary to determine its reactivity and the scope of its application in this area of synthetic chemistry.
Potential Applications in Advanced Materials and Supramolecular Assemblies
Incorporation into Polymeric Systems for Tailored Material Properties
The aldehyde functional group in 4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde serves as a key reactive site for its incorporation into various polymeric systems. This allows for the modification of existing polymers or the synthesis of new ones with tailored properties. One common strategy involves the reaction of the aldehyde with polymers containing primary or secondary amine groups.
Research has demonstrated the immobilization of benzaldehyde (B42025) and its derivatives onto amine-terminated polymer backbones, such as modified polyacrylonitrile (B21495) (PAN). nih.govnih.govresearchgate.net In this process, functional amine groups are first introduced onto the polymer chain, for example, by reacting PAN with diamines like ethylenediamine. nih.govresearchgate.net Subsequently, the benzaldehyde derivative is covalently attached, typically through a Schiff base reaction, forming an imine linkage (-C=N-). nih.gov
This approach allows for the permanent integration of the benzaldehyde moiety's properties into the polymer matrix. The presence of the hydroxypyrrolidinyl group can impart specific characteristics, such as increased hydrophilicity and potential sites for hydrogen bonding, which can influence the polymer's mechanical properties, thermal stability, and solubility. For instance, polymers functionalized with benzaldehyde derivatives have been developed as antimicrobial agents, where the bonded molecule inhibits the growth of microorganisms. nih.govnih.govresearchgate.net The ability to create functional groups on polymer chains opens pathways for developing materials for biomedical applications and water treatment. nih.govresearchgate.net
| Polymer System | Modification Method | Key Functional Groups Involved | Potential Application |
| Amine-terminated Polyacrylonitrile | Schiff Base Condensation | Aldehyde (-CHO), Amine (-NH2) | Antimicrobial Materials nih.govnih.gov |
| Vinyl Polymers | Free Radical Polymerization (of a derivative) | Vinyl, Benzoxazine | High-Performance Crosslinked Materials rsc.org |
Design and Synthesis of Low-Molecular-Weight Gelators and Self-Assembled Architectures
Low-molecular-weight gelators (LMWGs) are small organic molecules that can self-assemble in a solvent to form three-dimensional fibrous networks, resulting in the gelation of the liquid. rsc.org The design of LMWGs relies on a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.
The molecular structure of this compound contains all the necessary components to act as a potential LMWG or a building block for more complex self-assembling systems.
Hydrogen Bonding: The hydroxyl (-OH) group on the pyrrolidine (B122466) ring is a potent hydrogen bond donor and acceptor, which is a critical interaction for the formation of fibrous networks in many gelators. rsc.org
π-π Stacking: The aromatic benzene (B151609) ring can engage in π-π stacking interactions, which help to organize the molecules into one-dimensional stacks that grow into fibers.
Dipole-Dipole Interactions: The polar aldehyde group contributes to dipole-dipole interactions, further guiding the assembly process.
By modifying the aldehyde group, researchers can synthesize derivatives with enhanced gelation properties. For example, converting the aldehyde to an azomethine linkage by reacting it with an amine-containing molecule can introduce additional sites for hydrogen bonding and π-stacking, thereby strengthening the self-assembly process. rsc.org The study of self-assembly in similar dipeptide derivatives has shown that such modifications can lead to the formation of complex architectures like vesicles, driven by a combination of intermolecular forces. rsc.org
Investigation of Non-Linear Optical (NLO) Properties in Derivatives
Organic materials with non-linear optical (NLO) properties are of significant interest for applications in optical communications, data storage, and optical computing. researchgate.net A key requirement for second-order NLO activity is a molecular structure that features an electron-donating group and an electron-accepting group connected by a π-conjugated system (a D-π-A architecture).
This compound inherently possesses this D-π-A structure:
Donor (D): The 3-hydroxypyrrolidin-1-yl group acts as a strong electron donor due to the lone pair of electrons on the nitrogen atom.
π-Bridge (π): The benzene ring serves as the π-conjugated bridge that facilitates charge transfer.
Acceptor (A): The benzaldehyde group (-CHO) is a moderate electron-accepting group.
This intramolecular charge transfer from the donor to the acceptor upon excitation is responsible for a large molecular second-order hyperpolarizability (β), which is a measure of a molecule's NLO response. Theoretical and experimental studies on similar organic molecules confirm that this molecular design is effective for achieving significant NLO properties. nih.govnih.gov The efficiency of these NLO chromophores can be further enhanced by strengthening the donor or acceptor groups or by extending the π-conjugated system. researchgate.netnih.gov The calculated energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often used to predict NLO activity, with smaller gaps typically indicating higher hyperpolarizability. mdpi.com
Below is a table comparing the first hyperpolarizability (β) values of related NLO compounds, illustrating the potential for materials based on this structural motif.
| Compound | First Hyperpolarizability (β) (esu) | NLO Application Potential |
| Acridine–2,4-dihydroxybenzaldehyde cocrystal | 5.63 × 10⁻³⁰ | Promising mdpi.com |
| Salicylaldehyde Thiosemicarbazones | (Calculated β values of 192.778–501.709 a.u.) | Potential NLO applications nih.gov |
| Urea (Reference) | 0.37 x 10⁻³⁰ | Standard for comparison |
Development of Chemosensors and Luminescent Materials
The unique electronic and structural characteristics of this compound also make it a promising platform for developing chemosensors and luminescent materials.
Chemosensors: The aldehyde group is a reactive handle that can be used to construct receptors for specific ions or molecules. For example, through a Schiff base condensation reaction with various amines or hydrazides, it can be converted into derivatives that act as chemosensors. nih.gov These sensors often operate via mechanisms such as colorimetric changes or fluorescence turn-on/turn-off responses. For instance, a sensor for fluoride (B91410) ions was developed from a 2,5-dihydroxybenzaldehyde (B135720) derivative, where the interaction with the anion triggered a deprotonation event, leading to a visible color change from colorless to yellow and a "turn-on" of green fluorescence. nih.gov The sensing mechanism is often based on the modulation of intramolecular charge transfer (ICT) upon analyte binding.
Luminescent Materials: Luminescent materials, particularly those based on lanthanide complexes, are used in applications like light-emitting diodes and bioanalysis. rsc.orgmdpi.com In these systems, organic molecules, known as "antennas" or ligands, absorb light energy efficiently and transfer it to a central lanthanide ion (e.g., Europium, Eu³⁺), which then emits light at its characteristic wavelength. nih.gov
Derivatives of this compound are excellent candidates for such antenna ligands. The D-π-A structure facilitates strong light absorption. Research on related benzoic acid derivatives has shown that an intramolecular charge transfer (ICT) state plays a crucial role in the energy transfer pathway from the ligand to the Eu³⁺ ion, leading to intense luminescence. nih.gov By coordinating with lanthanide ions, these organic molecules can create highly efficient and stable luminescent materials with tailored optical properties. rsc.orgmdpi.com
Future Research Directions for this compound: An Exploration of Uncharted Chemical Territory
The chemical compound this compound, with its unique combination of a reactive aldehyde, a chiral hydroxyl group, and an aromatic scaffold, presents a promising yet underexplored platform for novel chemical synthesis and applications. While its initial utility may lie in established synthetic pathways, the future of this molecule is poised for significant expansion into more complex and specialized areas of chemistry. This article outlines key future research directions and unexplored avenues for this compound, focusing on the synthesis of intricate molecular architectures, the critical role of stereochemistry, the rational design of derivatives with tailored properties, and its potential in non-pharmacological bioconjugation. These areas represent fertile ground for innovation, promising to unlock the full potential of this versatile chemical entity.
Q & A
Q. What are the standard laboratory synthesis protocols for 4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde?
A common approach involves nucleophilic aromatic substitution. For example, a mixture of fluorobenzaldehyde derivatives, dialkylamine (e.g., 3-hydroxypyrrolidine), and potassium carbonate in DMF is heated at 150°C for 20 hours. Reaction progress is monitored via TLC, followed by extraction with ethyl acetate and purification. Yields exceeding 90% are achievable under optimized conditions . Adjustments to solvent polarity (e.g., n-butanol) or microwave-assisted heating may further enhance efficiency .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Key methods include:
- 1H NMR : Distinct signals for the aldehyde proton (~10.01 ppm), aromatic protons (δ 7.61–6.75 ppm), and pyrrolidine protons (δ 3.33–1.96 ppm) confirm structure .
- Elemental Analysis : Validates empirical formula (e.g., %N calculated as 7.99 vs. observed 7.5, indicating purity) .
- HPLC : Purity assessment (≥95%) via reverse-phase chromatography with UV detection is recommended .
Q. What are the primary applications of this compound in pharmaceutical research?
The compound serves as a versatile intermediate for synthesizing bioactive derivatives, such as kinase inhibitors or antimicrobial agents. Its benzaldehyde moiety enables condensation reactions (e.g., with hydrazines for hydrazone formation) or reductive amination to generate secondary amines .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield and purity?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while n-butanol may stabilize intermediates in microwave-assisted reactions .
- Base and Temperature : Potassium carbonate at 150°C minimizes side reactions (e.g., over-alkylation). Lower temperatures (80–100°C) with weaker bases (e.g., NaHCO₃) may improve selectivity for sensitive substrates .
- Workup : Sequential washing with ammonium chloride removes excess base, and MgSO₄ drying ensures solvent-free organic layers .
Q. How can researchers resolve contradictions in reported synthetic yields or reactivity data?
- Reproducibility Checks : Verify stoichiometry (e.g., 1:1.04 aldehyde:amine ratio) and heating uniformity (oil bath vs. microwave) .
- Side Reaction Analysis : Byproducts like Schiff bases or aldol adducts may form under prolonged heating; LC-MS or GC-MS can identify these .
- Computational Modeling : DFT calculations (e.g., Gibbs free energy of transition states) predict regioselectivity in substitution reactions .
Q. What strategies are effective for designing bioactive derivatives of this compound?
- Functional Group Modification :
- Introduce electron-withdrawing groups (e.g., -NO₂) to the benzaldehyde ring to enhance electrophilicity for nucleophilic additions .
- Replace the hydroxypyrrolidine moiety with other heterocycles (e.g., piperazine) to modulate target binding .
- Structure-Activity Relationship (SAR) Studies :
- Test derivatives in enzyme inhibition assays (e.g., tyrosine kinases) to correlate substituent position with IC₅₀ values .
- Use molecular docking to prioritize synthetically feasible candidates with predicted binding affinity .
Q. How can computational methods predict the reactivity of this compound in complex reactions?
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., DMF stabilization of transition states) .
- Frontier Orbital Analysis : HOMO-LUMO gaps identify sites prone to nucleophilic/electrophilic attacks. For example, the aldehyde carbon is highly electrophilic (LUMO ≈ -1.5 eV) .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions for novel derivative synthesis .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with PubChem or CAS databases to confirm assignments .
- Contradiction Mitigation : Replicate experiments across multiple labs using standardized protocols (e.g., IUPAC guidelines) .
- Ethical Compliance : Adhere to safety protocols for handling aldehydes (e.g., PPE, fume hoods) and dispose of waste solvents per institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
